molecular formula C9H7ClO4 B2803972 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid CAS No. 1506033-20-0

2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid

Cat. No.: B2803972
CAS No.: 1506033-20-0
M. Wt: 214.6
InChI Key: BFNIAKWISLGLGU-UHFFFAOYSA-N
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Description

2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3-benzodioxole core, a privileged scaffold in pharmacology known for its diverse biological activities. This core structure is found in various natural products and has been leveraged in the development of compounds with potential antidiabetic, antimicrobial, and anticancer properties . This acetic acid functionalized derivative serves as a key synthetic intermediate or building block for the preparation of more complex molecules. Researchers can utilize the carboxylic acid group for further chemical modifications, such as amide coupling reactions, to create a library of compounds for biological screening. Recent scientific investigations have highlighted that novel benzodioxol derivatives demonstrate potent in vitro inhibitory activity against the enzyme alpha-amylase, a key target in the management of type 2 diabetes . Some related benzodioxol carboxamide analogues have shown IC50 values in the sub-micromolar range, suggesting their value as candidates for the development of synthetic antidiabetic agents . The safety profile of such compounds is also a critical area of study, with certain derivatives exhibiting negligible cytotoxicity on normal cell lines, indicating their potential selectivity . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(7-chloro-1,3-benzodioxol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-6-1-5(3-8(11)12)2-7-9(6)14-4-13-7/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNIAKWISLGLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 7-chloro-1,3-benzodioxole-5-carboxylic acid as the starting material.

  • Reaction Conditions: The carboxylic acid group is reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3). The aldehyde is then converted to the corresponding acetic acid derivative through a series of reactions involving oxidation agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The chlorine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

  • Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, amides

  • Reduction Products: Alcohols, aldehydes

  • Substitution Products: Substituted benzodioxole derivatives

Scientific Research Applications

Antioxidant Properties
Research indicates that derivatives of benzodioxole compounds, including 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid, exhibit notable antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects
Studies have shown that benzodioxole derivatives can act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which plays a crucial role in synaptic transmission and plasticity. The inhibition of AMPARs by these compounds may provide therapeutic avenues for treating neurological conditions like epilepsy and Alzheimer's disease .

Therapeutic Potential

Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in treating various conditions:

  • Neurological Disorders : Due to its action on AMPARs, it may help in managing conditions characterized by excitotoxicity.
  • Anti-inflammatory Effects : Some studies have indicated that benzodioxole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its derivatives:

  • Study on AMPAR Inhibition : A recent study utilized whole-cell patch-clamp techniques to assess the effects of this compound on AMPAR desensitization and deactivation rates. The results indicated significant inhibition at specific concentrations, demonstrating its potential as a therapeutic agent in neurological applications .
  • Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of various benzodioxole derivatives, including this compound. The findings suggested that it effectively reduced oxidative stress markers in cellular models .

Mechanism of Action

The mechanism by which 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(1,3-Benzodioxol-5-yl)acetic Acid

  • Structure : Lacks the 7-chloro substituent.
  • Properties: Reduced lipophilicity (lower LogP) compared to the chlorinated derivative. Used as a precursor in synthesizing esters and amides, as seen in condensation reactions with sulfonohydrazides .
  • Synthesis : Prepared via acylation of salicylaldehyde with activated acetic acid derivatives .

2,2-Difluoro-1,3-benzodioxole-5-acetic Acid

  • Structure : Features two fluorine atoms at the 2-position of the benzodioxole ring.
  • Lower molecular weight (216.14 g/mol) and higher polarity compared to the chloro analogue .

Methyl 2-[6-(3-Chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate

  • Structure : Contains a 3-chlorobenzoyl group at the 6-position and an esterified acetic acid.
  • Properties : The ester group increases lipophilicity, making it suitable for hydrazine-mediated cyclization to benzodiazepine derivatives .

2-(5-Chloro-1H-indazol-3-yl)acetic Acid

  • Structure : Replaces the benzodioxole ring with an indazole system.
  • Properties : The indazole core may enhance hydrogen-bonding interactions in biological systems. Molecular weight: 210.62 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid ~216.6* 7-Cl, 5-acetic acid High lipophilicity (Cl), polar (COOH)
2-(1,3-Benzodioxol-5-yl)acetic acid 194.15 5-acetic acid Lower LogP, higher solubility in THF
2,2-Difluoro-1,3-benzodioxole-5-acetic acid 216.14 2,2-F₂, 5-acetic acid Enhanced polarity, reduced reactivity
2-(5-Chloro-1H-indazol-3-yl)acetic acid 210.62 5-Cl indazole, 3-acetic acid Moderate solubility in polar solvents

* Estimated based on structural analogs.

Biological Activity

2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews various studies that explore its pharmacological effects, mechanisms of action, and therapeutic potential, particularly in the fields of antidiabetic and anticancer research.

Chemical Structure and Properties

The compound features a benzodioxole core, which is known for its diverse biological activities. The presence of the chloro group at the 7-position enhances its interaction with biological targets. The molecular formula is C10H8ClO4C_{10}H_{8}ClO_{4}.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. The compound has been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism.

In Vitro Studies:

  • α-Amylase Inhibition: The compound exhibited potent inhibitory activity against α-amylase with an IC50 value of approximately 0.68 µM, indicating strong potential for blood glucose management .

In Vivo Studies:

  • Blood Glucose Levels: In a streptozotocin-induced diabetic mouse model, administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that the compound could be developed into a therapeutic agent for diabetes management.

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been extensively studied.

Cell Line Studies:

  • Cytotoxicity: The compound demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity toward normal cells. For example, it showed IC50 values ranging from 26–65 µM against four different cancer cell lines .

Mechanisms of Action:

  • Cell Cycle Arrest: Treatment with the compound resulted in significant cell cycle arrest in the G2/M phase in cancer cell lines, indicating its potential role as an anticancer agent by disrupting normal cell division processes .
  • Induction of Apoptosis: The compound also initiated apoptosis in cancer cells, further supporting its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

Activity TypeMechanismIC50 Value (µM)Reference
α-Amylase InhibitionEnzyme inhibition0.68
CytotoxicitySelective against cancer cells26–65
Cell Cycle ArrestG2/M phase accumulationNot specified
Apoptosis InductionIncreased apoptotic cell populationNot specified

Case Studies

  • Antidiabetic Efficacy in Mice: A study conducted on diabetic mice demonstrated that repeated dosing of the compound significantly lowered blood glucose levels, suggesting its efficacy as an antidiabetic agent .
  • In Vitro Cancer Studies: Various derivatives of benzodioxole were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity compared to standard chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid?

The synthesis typically involves multi-step reactions, starting with halogenation or functionalization of the benzodioxole core. Key steps may include nucleophilic substitution, condensation, or carboxylation. For example, acetic acid derivatives are often synthesized via alkylation of phenolic intermediates under controlled pH and temperature (e.g., 60–80°C) to avoid side reactions . Post-synthetic purification via recrystallization or column chromatography is critical for isolating the target compound.

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and benzodioxole (C-O-C) stretches. For example, the acetic acid moiety typically shows a carbonyl stretch at ~1700 cm⁻¹ in IR .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural confirmation?

Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic equilibria. Strategies include:

  • Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Comparing experimental data with computational predictions (DFT-based chemical shift calculations).
  • Reassessing reaction conditions to eliminate byproducts (e.g., varying solvent polarity or temperature gradients) .

Q. What factors influence the stability of this compound under varying pH conditions?

The compound’s stability is pH-dependent due to its carboxylic acid group. Under acidic conditions (pH < 3), protonation reduces solubility, while alkaline conditions (pH > 9) promote deprotonation and potential esterification. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can quantify degradation products like chlorinated phenols or acetic acid derivatives .

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization requires systematic screening of:

  • Catalysts : Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Lower temps (e.g., 0–25°C) minimize side reactions in sensitive steps. For example, coupling reactions with aryl halides may achieve >80% yields using Pd-based catalysts under inert atmospheres .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s reactivity in cross-coupling reactions?

Discrepancies often arise from differences in substrate pre-activation or catalyst loading. For instance:

  • Buchwald-Hartwig amination : Higher Pd(OAc)₂ loading (5 mol%) may improve yields but increase palladium residue.
  • Suzuki-Miyaura coupling : Boronic acid purity (e.g., ≤95%) can drastically affect efficiency. Meta-analyses of published protocols and controlled replication studies are recommended to identify optimal conditions .

Structural and Mechanistic Insights

Q. What computational methods are useful for predicting the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Electron density distribution (e.g., electrophilic sites at the chloro-substituted benzodioxole).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. These models align with experimental UV-Vis spectra and electrochemical data (e.g., cyclic voltammetry) .

Methodological Recommendations

Parameter Recommendation Reference
Purification Use silica gel chromatography (hexane:EtOAc)
Stability Testing Monitor via HPLC at λ = 254 nm
Catalytic Systems Pd(PPh₃)₄ for coupling reactions

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